2-chloro-N-(2-methyl-3-nitrophenyl)acetamide
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Overview
Description
2-chloro-N-(2-methyl-3-nitrophenyl)acetamide is an organic compound with the molecular formula C9H9ClN2O3 It is a derivative of acetamide, characterized by the presence of a chloro group, a nitro group, and a methyl group attached to a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-(2-methyl-3-nitrophenyl)acetamide typically involves the acylation of 2-methyl-3-nitroaniline with chloroacetyl chloride. The reaction is carried out in the presence of a base, such as sodium carbonate, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion of the starting materials to the desired product .
Industrial Production Methods
For industrial-scale production, the process involves the same basic steps but is optimized for higher yields and purity. The reaction is conducted in a solvent such as toluene, and the product is isolated by filtration and recrystallization. The reaction conditions are carefully controlled to maintain the temperature and pH within the optimal range, ensuring consistent quality and yield .
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-(2-methyl-3-nitrophenyl)acetamide undergoes various chemical reactions, including:
Nucleophilic substitution: The chloro group can be replaced by nucleophiles such as amines or thiols.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.
Oxidation: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as amines or thiols in the presence of a base like sodium hydroxide.
Reduction: Hydrogen gas with a palladium catalyst or metal hydrides like lithium aluminum hydride.
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Major Products Formed
Nucleophilic substitution: Formation of substituted acetamides.
Reduction: Formation of 2-chloro-N-(2-methyl-3-aminophenyl)acetamide.
Oxidation: Formation of 2-chloro-N-(2-carboxy-3-nitrophenyl)acetamide.
Scientific Research Applications
2-chloro-N-(2-methyl-3-nitrophenyl)acetamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of pharmaceuticals and agrochemicals
Mechanism of Action
The mechanism of action of 2-chloro-N-(2-methyl-3-nitrophenyl)acetamide involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
2-chloro-N-methyl-N-(4-nitrophenyl)acetamide: Similar structure but with a different substitution pattern on the phenyl ring.
2-chloro-N-(2-methyl-4-nitrophenyl)acetamide: Another isomer with the nitro group in a different position.
Uniqueness
2-chloro-N-(2-methyl-3-nitrophenyl)acetamide is unique due to its specific substitution pattern, which influences its chemical reactivity and biological activity. The presence of both chloro and nitro groups on the phenyl ring makes it a versatile intermediate for further chemical modifications .
Properties
IUPAC Name |
2-chloro-N-(2-methyl-3-nitrophenyl)acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClN2O3/c1-6-7(11-9(13)5-10)3-2-4-8(6)12(14)15/h2-4H,5H2,1H3,(H,11,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LFYAHDMPGMNGIW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1[N+](=O)[O-])NC(=O)CCl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.63 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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